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Compound of Interest

Compound Name: Fmoc-L-Orn(Mmt)-OH

Cat. No.: B15156504

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Na-(9-
Fluorenylmethyloxycarbonyl)-N&-(4-methoxytrityl)-L-ornithine (Fmoc-L-Orn(Mmt)-OH), a
critical building block in solid-phase peptide synthesis (SPPS). The strategic use of the Mmt
(monomethoxytrityl) protecting group for the side-chain amino functionality of ornithine offers
significant advantages in the synthesis of complex peptides, including branched and cyclic
structures. This document outlines the synthetic pathway, provides detailed experimental
protocols based on analogous and established chemical transformations, and presents
relevant physicochemical and analytical data.

Introduction

Fmoc-L-Orn(Mmt)-OH is a valuable amino acid derivative for peptide chemists. The Fmoc
group on the a-amino function provides a base-labile protecting group, compatible with
standard SPPS protocols. The Mmt group on the d-amino group is highly acid-labile and can be
selectively removed under very mild acidic conditions, such as 1% trifluoroacetic acid (TFA) in
dichloromethane (DCM). This orthogonality allows for the selective deprotection and
modification of the ornithine side chain while the peptide remains attached to the solid support
and other acid-labile protecting groups (e.g., Boc, tBu) remain intact.

Physicochemical and Analytical Data
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A summary of the key physicochemical and analytical data for Fmoc-L-Orn(Mmt)-OH is
presented in Table 1. This data is essential for the identification and quality control of the
synthesized compound.

Property Value Reference(s)
Molecular Formula Ca0H38N20s5 [1]

Molecular Weight 642.74 g/mol [1]

CAS Number 159857-61-1 [1]
Appearance White to off-white powder [1]

Melting Point 138-140 °C

Purity (HPLC) >98.0%

Soluble in DMF, DCM, and
Solubility other common organic
solvents for SPPS.

Synthetic Pathway

The synthesis of Fmoc-L-Orn(Mmt)-OH can be achieved through a multi-step process starting
from L-ornithine. A common and effective strategy involves the initial protection of the a-amino
and carboxyl groups to allow for the selective protection of the d-amino group. One such
method utilizes the formation of a copper (II) complex. Following the introduction of the Mmt
group, the copper is removed, and the a-amino group is subsequently protected with the Fmoc
group.

The overall synthetic workflow is depicted in the following diagram:

Step 1: Selective Protection of a-Amino and Carboxyl Groups

w CuS05H:20, NaOH

Step 2: N§-Mmt Protection Purification

Step 3: Deprotection and Na-Fmoc Protection

N&-Mmt-L-Ornithine

N&-Mmt-L-Ornithine

' Copper(ll) Complex .

Mmt-Cl, Base

Purification and

L-Ornithine Copper(ll) Complex Characterization

Fmoc-L-Orn(Mmt)-OH
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Caption: Synthetic workflow for Fmoc-L-Orn(Mmt)-OH.

Experimental Protocols

The following protocols are based on established chemical principles and analogous syntheses
of similar protected amino acids, such as Fmoc-Lys(Mtt)-OH, as detailed in the scientific
literature and patents.[2][3] Researchers should adapt and optimize these procedures as
necessary for their specific laboratory conditions.

Step 1: Synthesis of L-Ornithine Copper(ll) Complex

This step protects the a-amino and carboxyl groups of L-ornithine through chelation with
copper(ll) ions, allowing for selective reaction at the d-amino group.

Materials:

L-Ornithine hydrochloride

Copper(ll) sulfate pentahydrate (CuSOa4-5H20)

Sodium hydroxide (NaOH)

Deionized water

Methanol

Procedure:

Dissolve L-ornithine hydrochloride (1 equivalent) in deionized water.

In a separate flask, dissolve copper(ll) sulfate pentahydrate (0.5 equivalents) in deionized
water.

Slowly add the copper(ll) sulfate solution to the ornithine solution with vigorous stirring.

Adjust the pH of the mixture to approximately 9-10 with a solution of sodium hydroxide. A
deep blue precipitate of the L-ornithine copper(ll) complex will form.
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 Stir the suspension at room temperature for 1-2 hours.

o Collect the precipitate by filtration, wash thoroughly with deionized water, and then with
methanol.

e Dry the copper complex under vacuum to a constant weight.

Expected Yield: Quantitative.

Step 2: Synthesis of No-(4-methoxytrityl)-L-Ornithine
Copper(ll) Complex

The d-amino group of the copper-chelated ornithine is protected with the monomethoxytrityl
(Mmt) group.

Materials:

L-Ornithine copper(ll) complex (from Step 1)

4-Methoxytrityl chloride (Mmt-Cl)

N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

Dichloromethane (DCM)

Methanol

Procedure:

Suspend the L-ornithine copper(ll) complex (1 equivalent) in anhydrous DCM.

e Add DIPEA or TEA (2.2 equivalents) to the suspension and stir for 15-20 minutes at room
temperature.

* In a separate flask, dissolve Mmt-Cl (1.1 equivalents) in anhydrous DCM.

¢ Slowly add the Mmt-ClI solution to the stirred suspension of the copper complex over 30
minutes.
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» Allow the reaction to proceed at room temperature for 12-24 hours. Monitor the reaction
progress by thin-layer chromatography (TLC).

o Upon completion, filter the reaction mixture to remove any insoluble material.

o Concentrate the filtrate under reduced pressure to obtain the crude No-(4-methoxytrityl)-L-
ornithine copper(ll) complex.

Step 3: Synthesis of Na-(9-
Fluorenylmethyloxycarbonyl)-No-(4-methoxytrityl)-L-
Ornithine

The copper is removed, and the a-amino group is subsequently protected with the Fmoc group.

Materials:

Nd&-(4-methoxytrityl)-L-ornithine copper(ll) complex (from Step 2)
o Ethylenediaminetetraacetic acid (EDTA) disodium salt

e 9-Fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu)

e Sodium bicarbonate (NaHCO3) or Sodium carbonate (Na2COs)
» Dioxane or Acetone

» Deionized water

o Ethyl acetate

e Hexane

 Citric acid solution (10%)

Brine

Procedure:
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o Dissolve the crude No-(4-methoxytrityl)-L-ornithine copper(ll) complex in a mixture of water
and dioxane (or acetone).

e Add a solution of EDTA disodium salt (1.2 equivalents) in water to the mixture to chelate and
remove the copper ions. The solution should change color from blue to colorless.

o Adjust the pH of the solution to 8.5-9.5 with sodium bicarbonate or sodium carbonate.

e Add a solution of Fmoc-OSu (1.1 equivalents) in dioxane (or acetone) to the reaction
mixture.

 Stir the reaction at room temperature for 4-8 hours, maintaining the pH between 8.5 and 9.5.
Monitor the reaction by TLC.

¢ Once the reaction is complete, acidify the mixture to pH 3-4 with a cold 10% citric acid
solution.

o Extract the product with ethyl acetate (3 x volumes).
e Wash the combined organic layers with water and then with brine.

o Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure to obtain a crude solid.

Purification

The crude product is purified by crystallization or column chromatography.

Procedure:

Dissolve the crude solid in a minimal amount of a suitable solvent (e.g., ethyl acetate).

Add a non-polar solvent (e.g., hexane) dropwise until turbidity is observed.

Allow the solution to stand at 4 °C to induce crystallization.

Collect the crystals by filtration, wash with cold hexane, and dry under vacuum.
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Alternatively, the crude product can be purified by silica gel column chromatography using a
gradient of ethyl acetate in hexane containing a small percentage of acetic acid.

Expected Overall Yield: Based on the analogous synthesis of Fmoc-Lys(Mtt)-OH, an overall

yield of approximately 40-50% can be anticipated.[3]

Characterization

The final product should be characterized by standard analytical techniques to confirm its

identity and purity.

IH NMR and 13C NMR: To confirm the chemical structure and the presence of the Fmoc and
Mmt protecting groups.

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final
product.

Fourier-Transform Infrared Spectroscopy (FTIR): To identify the characteristic functional

groups.

The following diagram illustrates the logical relationship of the characterization methods to the

final product.

Fmoc-L-Orn(Mmt)-OH
(Purified Product)
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HPLC FTIR Spectroscopy

Y

NMR Spectroscopy
(*H and 13C)

Mass Spectrometry

Click to download full resolution via product page

© 2025 BenchChem. All rights reserved. 7/9 Tech Support


https://www.researchgate.net/publication/302096236_A_Highly_Efficient_Method_for_Synthesis_of_Fmoc-LysineMmt-OH
https://www.benchchem.com/product/b15156504?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15156504?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Caption: Analytical methods for product characterization.

Conclusion

The synthesis of Fmoc-L-Orn(Mmt)-OH is a crucial process for enabling advanced peptide
synthesis strategies. The outlined multi-step synthesis, involving a copper-chelation strategy for
selective side-chain protection, provides a reliable route to this valuable building block. Careful
execution of the experimental protocols and thorough characterization of the final product are
essential to ensure its quality and performance in solid-phase peptide synthesis. This guide
provides the necessary theoretical and practical framework for researchers and professionals
in the field of peptide and drug development to successfully synthesize and utilize Fmoc-L-
Orn(Mmt)-OH.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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